6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide
Description
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide is a heterocyclic compound featuring a nicotinamide backbone substituted with pyrazine and piperidine moieties. The pyrazine ring contains a cyano group at the 5-position, while the piperidine is linked via a methylene bridge to the nicotinamide core. The compound’s CAS registry number is 1137477-34-9, with synonyms including AGN-PC-0D0VLP and SCHEMBL619862 .
Properties
Molecular Formula |
C17H20N8O |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-[(5-cyanopyrazin-2-yl)amino]-4-(piperidin-4-ylmethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N8O/c18-6-12-8-23-16(10-21-12)25-15-5-14(13(9-24-15)17(19)26)22-7-11-1-3-20-4-2-11/h5,8-11,20H,1-4,7H2,(H2,19,26)(H2,22,23,24,25) |
InChI Key |
ALSWRIZRDIKCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC2=CC(=NC=C2C(=O)N)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Biological Activity
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide is a complex organic compound with notable potential in medicinal chemistry, particularly due to its structural features that may influence various biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological potential.
The compound has a molecular formula of CHNO and a molecular weight of approximately 352.39 g/mol. Its structure includes a cyanopyrazine moiety and piperidine derivatives, which are known to interact with biological targets, potentially affecting pathways related to cell proliferation and apoptosis .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The general methods may include:
- Preparation of Cyanopyrazine Derivatives : Starting from pyrazine precursors.
- Piperidine Functionalization : Introducing piperidine groups via nucleophilic substitution reactions.
- Final Coupling Reactions : Combining the cyanopyrazine and piperidine moieties to form the final product.
Specific reaction conditions such as temperature, solvents, and catalysts will vary depending on the synthetic route chosen.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent and its effects on cell viability.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- HeLa Cells : The compound demonstrated an IC value ranging from 8.9 µM to 15.1 µM, indicating strong cytotoxicity compared to standard treatments like cisplatin (IC = 21.5 µM) .
- K562 Cells : Another study reported IC values between 8.5 µM and 14.9 µM for various derivatives of similar structures, suggesting selective action against malignant cells while sparing normal cells .
The mechanisms underlying the anticancer activity of this compound may involve:
- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis through intrinsic and extrinsic signaling pathways, leading to increased caspase activity in cancer cells .
- Cell Cycle Arrest : Certain derivatives have been noted to affect different phases of the cell cycle, contributing to their antiproliferative effects .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct advantages for this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 6-amino-nicotinate | Nicotine core without cyanopyrazine | Simpler structure; less diverse activity |
| Pyridinyl-piperazine derivatives | Contains piperazine instead of piperidine | Different nitrogen heterocycle |
| Cyanopyrazine derivatives | Cyanopyrazine moiety present | Focus on different biological targets |
This table illustrates how the unique combination of functional groups in this compound enhances its pharmacological profile compared to simpler analogs .
Case Studies
Several case studies highlight the compound's efficacy:
- Study on Antiproliferative Effects : A series of experiments demonstrated that derivatives similar to this compound showed significant antiproliferative activity against lung, breast, and liver cancer cells, outperforming traditional chemotherapy agents in some cases .
- In Vitro Toxicity Testing : The safety index was calculated for various derivatives, showing that many exhibited lower toxicity towards normal human fibroblasts compared to cancer cell lines, indicating a favorable therapeutic window .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C17H20N8O
- Molecular Weight : 352.39 g/mol
- CAS Number : 1137477-34-9
The structure consists of a nicotinamide core substituted with a cyanopyrazine and a piperidine moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant inhibitory effects.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10.17 ± 1.01 |
| HepG2 | 24.27 ± 2.08 |
These results indicate that the compound exhibits promising anticancer properties, particularly in inhibiting cell proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
CHK1 Inhibition
The compound has also been investigated for its role as a CHK1 (Checkpoint Kinase 1) inhibitor, which is significant in cancer therapy due to its involvement in DNA damage response pathways. The optimization of similar compounds has resulted in candidates showing high selectivity for CHK1 over other kinases, which may enhance therapeutic efficacy while minimizing side effects .
Case Study 1: Optimization of CHK1 Inhibitors
A study focused on optimizing a series of compounds related to 6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide showed that modifications to the piperidine moiety significantly improved metabolic stability and selectivity for CHK1 inhibition. This optimization process resulted in compounds with an IC50 <10 nM against CHK1, demonstrating their potential as effective cancer therapeutics .
Case Study 2: In Vitro Evaluations
In another study, derivatives of this compound were synthesized and evaluated for their anticancer activities. The results indicated that certain substitutions enhanced antitumor efficacy across multiple cancer types, suggesting that structural modifications can lead to improved biological activity .
Comparison with Similar Compounds
Compound A : Methyl 6-((5-cyanopyrazin-2-yl)amino)-4-(piperidin-4-ylamino)nicotinate
- Structural Difference : A methyl ester replaces the terminal amide group.
- Properties : Lower molecular weight (353.38 g/mol vs. ~390 g/mol for the amide) due to the ester group, likely increasing lipophilicity and altering metabolic stability .
- Applications : Serves as a synthetic intermediate, as evidenced by its commercial availability from suppliers like Hairui Chem .
Compound B : 6-[(5-Cyanopyrazin-2-yl)amino]-4-[(1-methylpiperidin-4-yl)amino]pyridine-3-carboxylic Acid
- Structural Difference : A carboxylic acid replaces the amide group, and the piperidine nitrogen is methylated.
- Methylation of the piperidine nitrogen may improve metabolic stability by blocking oxidative deamination .
Compound C : N-(6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)pyridin-3-yl)acetamide
- Structural Difference : An acetamide group replaces the nicotinamide moiety.
- Implications : The smaller acetamide group may reduce steric hindrance, favoring interactions with shallow binding pockets in targets like kinases .
Physicochemical and Pharmacological Comparison
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide?
- Methodological Answer : The synthesis of polyheterocyclic compounds like this nicotinamide derivative typically involves multi-step coupling reactions. Key steps include:
- Amide bond formation : Use coupling agents such as HATU or EDCI/HOBt for efficient amino-nicotinamide linkage.
- Protection/deprotection : Piperidine and pyrazine moieties may require Boc protection to prevent side reactions.
- Cyanopyrazine functionalization : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance cyanogroup stability during synthesis.
Reference similar protocols in , where LCMS and NMR were critical for tracking intermediates . Computational reaction design (e.g., ICReDD’s quantum chemical path-search methods) can also narrow optimal conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ orthogonal analytical techniques:
- HPLC : Use C18 columns with UV detection (215/254 nm) to assess purity (>95% threshold).
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 472.1 [M+H]+ in ) .
- Multinuclear NMR : Analyze and NMR shifts to verify substitution patterns, especially for the cyanopyrazine and piperidine groups. Compare with data in and , which detail coupling constants and aromatic proton splitting .
Advanced Research Questions
Q. How can computational modeling predict the target engagement or physicochemical properties of this compound?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or epigenetic regulators like WDR5 in ). Focus on the piperidine moiety’s role in binding pocket penetration.
- PhysChem predictions : Tools like ACD/Labs Percepta () estimate logP, solubility, and metabolic stability. The trifluoromethyl group in analogous compounds () enhances lipophilicity, a key parameter for CNS permeability .
- Quantum mechanics : Apply DFT calculations to optimize reaction pathways, as demonstrated in ’s feedback loop between computation and experiment .
Q. How can contradictory NMR or LCMS data during synthesis be resolved?
- Methodological Answer :
- NMR discrepancies : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals, especially in aromatic regions. For example, used - correlations to confirm substituent positions .
- LCMS anomalies : Investigate adduct formation (e.g., sodium or potassium ions) or degradation products via high-resolution MS. Adjust mobile phase pH to stabilize ionization.
- Batch variability : Perform DOE (Design of Experiments) to isolate critical variables (e.g., reaction time, catalyst loading) .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic/basic conditions (pH 1–10), oxidative stress (HO), and light. Monitor via LCMS for degradants.
- Plasma stability assays : Incubate with human/animal plasma and quantify parent compound loss over time (e.g., ’s microsome t analysis) .
- Solid-state stability : Use DSC/TGA to assess thermal behavior and excipient compatibility .
Data-Driven Research Questions
Q. How can researchers leverage AI to optimize reaction conditions or scale-up synthesis?
- Methodological Answer :
- AI-driven platforms : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to simulate scalability (). For example, optimize heat transfer in exothermic steps (e.g., cyanopyrazine coupling).
- Machine learning : Train models on historical data (e.g., yields from ) to predict solvent/catalyst combinations. Autonomous labs () enable real-time parameter adjustment .
Q. What biochemical assays are suitable for evaluating this compound’s mechanism of action?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence polarization or TR-FRET assays for kinases/epigenetic targets (e.g., WDR5 in ).
- Cellular uptake : Label the compound with or fluorescent tags and quantify intracellular accumulation via scintillation counting/confocal microscopy.
- Transcriptomics/proteomics : Pair with CRISPR screening to identify pathways affected by the compound, as seen in ’s degraders study .
Contradiction and Validation
Q. How should conflicting bioactivity data between in vitro and in vivo models be addressed?
- Methodological Answer :
- PK/PD modeling : Correlate plasma exposure (AUC, C) with efficacy. Poor bioavailability may explain discrepancies (e.g., ’s trifluoromethyl group improves stability) .
- Metabolite profiling : Identify active/inactive metabolites via LC-HRMS. For example, ’s HCV inhibitors showed cell culture EC <0.10 μM but required metabolite validation .
- Species differences : Compare target binding affinity across human/murine homologs using SPR or ITC.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
